molecular formula C22H21NO2S B4647155 N-[4-(benzyloxy)phenyl]-2-[(4-methylphenyl)thio]acetamide

N-[4-(benzyloxy)phenyl]-2-[(4-methylphenyl)thio]acetamide

Cat. No. B4647155
M. Wt: 363.5 g/mol
InChI Key: DWOLFYCITLYFJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(benzyloxy)phenyl]-2-[(4-methylphenyl)thio]acetamide, also known as BPTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPTA belongs to the class of thioacetamide derivatives and exhibits a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-2-[(4-methylphenyl)thio]acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. N-[4-(benzyloxy)phenyl]-2-[(4-methylphenyl)thio]acetamide has been shown to inhibit the activity of enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), which are involved in cancer progression and neurodegeneration. N-[4-(benzyloxy)phenyl]-2-[(4-methylphenyl)thio]acetamide has also been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)phenyl]-2-[(4-methylphenyl)thio]acetamide exhibits a wide range of biochemical and physiological effects. N-[4-(benzyloxy)phenyl]-2-[(4-methylphenyl)thio]acetamide has been shown to inhibit the activity of HDACs, which are involved in the regulation of gene expression. N-[4-(benzyloxy)phenyl]-2-[(4-methylphenyl)thio]acetamide has also been reported to inhibit the activity of MMPs, which are involved in the degradation of extracellular matrix proteins. N-[4-(benzyloxy)phenyl]-2-[(4-methylphenyl)thio]acetamide has been found to activate the Nrf2 pathway, which is responsible for the regulation of antioxidant and anti-inflammatory genes. N-[4-(benzyloxy)phenyl]-2-[(4-methylphenyl)thio]acetamide has also been reported to exhibit anti-inflammatory and anti-oxidative stress effects.

Advantages and Limitations for Lab Experiments

N-[4-(benzyloxy)phenyl]-2-[(4-methylphenyl)thio]acetamide has several advantages for lab experiments. N-[4-(benzyloxy)phenyl]-2-[(4-methylphenyl)thio]acetamide is a relatively stable compound and can be easily synthesized in the laboratory. N-[4-(benzyloxy)phenyl]-2-[(4-methylphenyl)thio]acetamide exhibits a wide range of biochemical and physiological effects, making it a versatile compound for studying various diseases. However, there are also limitations to using N-[4-(benzyloxy)phenyl]-2-[(4-methylphenyl)thio]acetamide in lab experiments. N-[4-(benzyloxy)phenyl]-2-[(4-methylphenyl)thio]acetamide has low solubility in water, which can make it difficult to administer in animal studies. N-[4-(benzyloxy)phenyl]-2-[(4-methylphenyl)thio]acetamide also has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of N-[4-(benzyloxy)phenyl]-2-[(4-methylphenyl)thio]acetamide. One direction is to investigate the potential therapeutic applications of N-[4-(benzyloxy)phenyl]-2-[(4-methylphenyl)thio]acetamide in other diseases such as diabetes and cardiovascular diseases. Another direction is to develop more potent analogs of N-[4-(benzyloxy)phenyl]-2-[(4-methylphenyl)thio]acetamide with better solubility and bioavailability. Additionally, the mechanism of action of N-[4-(benzyloxy)phenyl]-2-[(4-methylphenyl)thio]acetamide needs to be further elucidated to fully understand its therapeutic potential.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-2-[(4-methylphenyl)thio]acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. N-[4-(benzyloxy)phenyl]-2-[(4-methylphenyl)thio]acetamide has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease, N-[4-(benzyloxy)phenyl]-2-[(4-methylphenyl)thio]acetamide has been found to inhibit the formation of amyloid-beta plaques, which are the hallmark of the disease. N-[4-(benzyloxy)phenyl]-2-[(4-methylphenyl)thio]acetamide has also been reported to exhibit neuroprotective effects in Parkinson's disease by reducing oxidative stress and inflammation.

properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-(4-phenylmethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2S/c1-17-7-13-21(14-8-17)26-16-22(24)23-19-9-11-20(12-10-19)25-15-18-5-3-2-4-6-18/h2-14H,15-16H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOLFYCITLYFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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